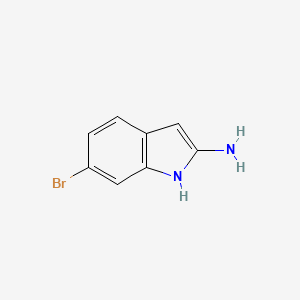
6-bromo-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indol-2-amine typically involves the bromination of 1H-indole-2-amine. One common method is the Bartoli indole synthesis, which involves the reaction of ortho-nitrotoluene with vinyl Grignard reagents, followed by reduction and cyclization . Another approach is the direct bromination of 1H-indole-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and other functionalized indole derivatives .
Scientific Research Applications
6-bromo-1H-indol-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1H-indol-2-amine involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules . This interaction can modulate enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-chloro-1H-indol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-bromo-1H-indol-2-amine: Bromine atom at the 5th position, affecting its reactivity and applications.
Uniqueness
The presence of both the bromine atom and the amino group enhances its versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H,10H2 |
InChI Key |
RYCNUAWREJKWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[1-(4-amino-3-sulfanylphenyl)but-3-enylimino]-N-butan-2-yl-N-(3-methylpentyl)hept-2-enamide;ethane;3-ethylidenehex-4-en-2-one](/img/structure/B13385717.png)
![(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide](/img/structure/B13385727.png)
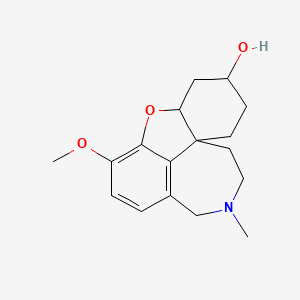
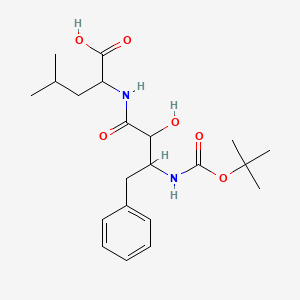
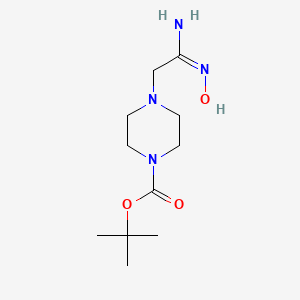
![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
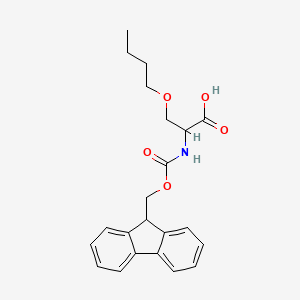
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)
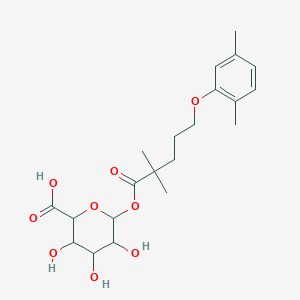
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
